molecular formula C23H20FN5 B4323884 1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide

1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide

Cat. No.: B4323884
M. Wt: 385.4 g/mol
InChI Key: XVVVIPPPGSRPJZ-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fluorophenyl group, a piperazine ring, and a benzimidazole core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5/c1-16-14-22(28-12-10-27(11-13-28)20-8-4-2-6-18(20)24)29-21-9-5-3-7-19(21)26-23(29)17(16)15-25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVVIPPPGSRPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=CC=C5F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 2
Reactant of Route 2
1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 3
Reactant of Route 3
1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 4
1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 5
1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Reactant of Route 6
1-[4-(2-fluorophenyl)piperazino]-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide

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